4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine
Description
4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a fused heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core substituted with a fluorine atom at position 4 and a methyl group at position 2. This scaffold is structurally constrained, making it valuable in medicinal chemistry for maintaining bioactive conformations. Derivatives of this compound have demonstrated potent antiproliferative activity against cancer cell lines, with IC50 values ranging from micromolar to nanomolar levels . The fluorine substituent enhances lipophilicity and metabolic stability, while the methyl group contributes to steric effects, improving target selectivity .
Properties
IUPAC Name |
4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-4-6-7(11-5)2-3-10-8(6)9/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NALARTQSVBBUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901261468 | |
| Record name | 4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190314-71-6 | |
| Record name | 4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190314-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901261468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the reaction of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds. This reaction is carried out in water under catalyst-free conditions, leading to the formation of the desired pyrrolo[3,2-c]pyridine derivatives with high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution at the fluorine atom.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, potentially enhancing its biological activity.
Cyclization Reactions: Formation of additional fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted pyrrolo[3,2-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of pyrrolo[3,2-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that compounds with this scaffold can inhibit the fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A notable derivative showed IC50 values in the nanomolar range against FGFR1-4 and exhibited antiproliferative effects on breast cancer cell lines, indicating its potential as an anticancer agent .
MPS1 Inhibition
Another critical application of 4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine is in the inhibition of MPS1 (Monopolar Spindle 1) kinase, a target for cancer therapy. Structure-based design has led to the development of potent and selective MPS1 inhibitors based on this scaffold, which have shown favorable pharmacokinetic profiles and significant antiproliferative activity in human tumor xenograft models .
Neurological Disorders
Compounds containing the pyrrolo[3,2-c]pyridine structure have been explored for their potential in treating neurological disorders. They act as antagonists at histamine H3 receptors, which play a role in various neurological conditions such as Alzheimer's disease and schizophrenia . This modulation can lead to therapeutic effects in cognitive dysfunction and other related disorders.
Anticancer Efficacy
A study conducted on a series of 1H-pyrrolo[3,2-c]pyridine derivatives revealed their efficacy against various cancer cell lines. Compound 4h was particularly noted for its ability to inhibit cell proliferation and induce apoptosis in breast cancer cells .
Neurological Applications
In a study focusing on the modulation of H3 receptors, compounds derived from the pyrrolo[3,2-c]pyridine scaffold demonstrated significant effects on cognitive functions in animal models. These findings suggest a promising avenue for developing treatments for cognitive impairments associated with neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as fibroblast growth factor receptors. By binding to these receptors, the compound can inhibit their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key structural analogs and their biological activities:
Key Insights from Comparative Analysis
Core Structure and Bioactivity :
- The pyrrolo[3,2-c]pyridine core in the target compound provides rigidity, critical for maintaining antiproliferative activity . In contrast, pyrrolo[2,3-b]pyridine derivatives (e.g., Ceralasertib) target kinase pathways, demonstrating the impact of ring fusion position on biological targets .
- Furo[3,2-c]pyridines exhibit antimicrobial activity but lack the constrained structure of pyrrolo analogs, resulting in lower potency .
Substituent Effects :
- Fluorine at position 4 enhances metabolic stability and binding affinity compared to chloro derivatives (e.g., 4-chloro-pyrrolo[3,2-c]pyridine), which are less explored pharmacologically .
- Methyl groups improve steric complementarity with target proteins, as seen in the antiproliferative activity of the target compound versus unsubstituted pyrrolopyridines .
Therapeutic Applications: Pyrrolo[3,2-c]pyridine derivatives are primarily anticancer agents, while chromeno[3,2-c]pyridines target monoamine oxidases (MAOs), highlighting the role of fused ring systems in diversifying applications .
Research Findings and Data
Antiproliferative Activity
Enzyme Inhibition
- Chromeno[3,2-c]pyridines inhibited MAO-B with IC50 values up to 1.2 μM, but showed negligible activity against cholinesterases, underscoring structural specificity .
Biological Activity
4-Fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-c]pyridine core with a fluorine atom at the 4-position and a methyl group at the 2-position. Its unique structure contributes to its interaction with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
- Receptor Modulation : It interacts with various receptors, potentially altering their activity and influencing downstream signaling cascades.
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines. A notable example includes a derivative that showed IC50 values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cells .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Certain derivatives demonstrated moderate activity against HIV-1 replication, highlighting the potential for developing antiviral therapies based on this scaffold .
Antibacterial and Antifungal Properties
Some studies have reported that pyrrolo[3,2-c]pyridine derivatives exhibit antibacterial activity against pathogens such as Staphylococcus aureus and antifungal effects against Candida albicans . This suggests potential applications in treating infections.
Data Table: Biological Activities of this compound Derivatives
Case Studies
- Antitumor Study : A study evaluated the cytotoxicity of a series of pyrrolo[3,2-c]pyridine derivatives against ovarian cancer cells. The most potent compound showed significant cytotoxicity with an IC50 value of approximately 0.12 µM, indicating strong potential for further development as an anticancer agent .
- Antiviral Assessment : Another investigation focused on the antiviral efficacy of pyrrolo[3,2-c]pyridine derivatives against HIV-1. The results indicated that certain modifications to the structure significantly enhanced inhibitory activity, suggesting a pathway for designing more effective antiviral agents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis of fluorinated pyrrolopyridines often involves electrophilic fluorination. For example, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis-tetrafluoroborate) is a robust fluorinating agent under mild conditions. In a typical procedure, the parent pyrrolopyridine is dissolved in a polar solvent (e.g., acetonitrile/ethanol), heated to 70°C with Selectfluor® (1.5 equivalents), and stirred overnight. Post-reaction purification via silica gel column chromatography (e.g., DCM/ethyl acetate gradients) is critical to isolate the product. Yields can be low (~29%) due to competing side reactions; optimizing stoichiometry, solvent polarity, and temperature may enhance efficiency .
Q. How can the structure and purity of this compound be confirmed?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, ¹⁹F) is essential for structural elucidation. For instance, ¹⁹F-NMR can confirm fluorination at the desired position (e.g., δ ≈ -172 ppm for 3-fluoro-pyrrolo[2,3-b]pyridine). High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., [M+H]+ calculated vs. observed). Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during fluorination or substitution reactions on pyrrolo[3,2-c]pyridine scaffolds?
- Methodological Answer : Regioselectivity is influenced by electronic and steric factors. Fluorination at the 4-position may require directing groups (e.g., methyl at C2) to stabilize transition states. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals. Experimentally, varying fluorinating agents (e.g., N-fluoropyridinium salts vs. Selectfluor®) or reaction temperatures can shift selectivity .
Q. How can researchers design bioactivity assays to evaluate this compound as a kinase inhibitor?
- Methodological Answer : Kinase inhibition is assessed via in vitro enzymatic assays (e.g., ADP-Glo™ kinase assay). Target kinases (e.g., CDK4/6, VEGFR) are selected based on structural homology to known pyrrolopyridine inhibitors. IC₅₀ values are determined using dose-response curves. Cellular assays (e.g., proliferation inhibition in cancer cell lines) validate target engagement .
Q. What structural modifications enhance the pharmacological profile of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:
- C2 Methyl : Enhances metabolic stability by steric shielding.
- C4 Fluoro : Increases electronegativity, improving target binding.
- N1 Position : Sulfonyl or acyl groups modulate solubility and bioavailability.
Parallel synthesis and high-throughput screening (HTS) accelerate SAR optimization .
Q. What analytical techniques resolve spectral overlaps in NMR characterization of pyrrolo[3,2-c]pyridine derivatives?
- Methodological Answer : 2D NMR (COSY, HSQC, HMBC) distinguishes overlapping signals. For example, HMBC correlations between fluorine (¹⁹F) and adjacent protons (¹H) confirm regiochemistry. Dynamic NMR experiments at variable temperatures may resolve conformational exchange broadening .
Q. How can researchers leverage computational chemistry to predict the binding modes of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations model ligand-protein interactions. Pharmacophore mapping identifies critical binding features (e.g., hydrogen bonds with kinase hinge regions). Free-energy perturbation (FEP) calculations quantify binding affinities for lead optimization .
Data Contradictions and Validation
- Fluorination Efficiency : reports a 29% yield for fluorination, suggesting competing pathways. Validate by comparing alternative fluorinating agents (e.g., XtalFluor-E) or microwave-assisted synthesis to reduce side reactions.
- Regioselectivity : Discrepancies in substitution patterns (e.g., C3 vs. C4 fluorination) require mechanistic studies (e.g., isotopic labeling, kinetic isotope effects) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
